![molecular formula C10H14N2O2 B2983954 Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate CAS No. 2092323-64-1](/img/structure/B2983954.png)
Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate
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Description
Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate is a nitrogen-containing heterocyclic compound . It is part of the pyrrolopyrazine family, which includes a pyrrole ring and a pyrazine ring . This compound is related to 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride .
Synthesis Analysis
Pyrrolopyrazine derivatives, including Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate, can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, the synthesis of a related compound, “ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo- [1,2-a] pyrazine-7- carboxylate” was achieved in good yield by the reaction of the related N-alkylpyrrole with hydrazine hydrate .Future Directions
Pyrrolopyrazine derivatives, including Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate, have shown a wide range of biological activities, making them attractive scaffolds for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
properties
IUPAC Name |
ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)9-4-3-8-7-11-5-6-12(8)9/h3-4,11H,2,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALFWGHNRUGFDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C2N1CCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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